EGFR kinase inhibitor 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

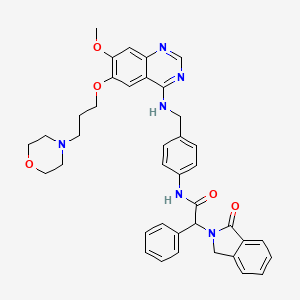

C39H40N6O5 |

|---|---|

Molecular Weight |

672.8 g/mol |

IUPAC Name |

N-[4-[[[7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino]methyl]phenyl]-2-(3-oxo-1H-isoindol-2-yl)-2-phenylacetamide |

InChI |

InChI=1S/C39H40N6O5/c1-48-34-23-33-32(22-35(34)50-19-7-16-44-17-20-49-21-18-44)37(42-26-41-33)40-24-27-12-14-30(15-13-27)43-38(46)36(28-8-3-2-4-9-28)45-25-29-10-5-6-11-31(29)39(45)47/h2-6,8-15,22-23,26,36H,7,16-21,24-25H2,1H3,(H,43,46)(H,40,41,42) |

InChI Key |

NABZOYHCDFBNPB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NCC3=CC=C(C=C3)NC(=O)C(C4=CC=CC=C4)N5CC6=CC=CC=C6C5=O)OCCCN7CCOCC7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Second-Generation EGFR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of second-generation Epidermal Growth Factor Receptor (EGFR) inhibitors. It delves into their molecular interactions, the signaling pathways they modulate, and the experimental methodologies used to characterize their activity.

Core Mechanism: Irreversible Covalent Inhibition

Second-generation EGFR tyrosine kinase inhibitors (TKIs), including afatinib, dacomitinib, and neratinib, represent a significant advancement over their first-generation predecessors. Their defining characteristic is their ability to form an irreversible covalent bond with the EGFR kinase domain, leading to sustained inhibition of receptor signaling.[1][2]

Unlike first-generation inhibitors that bind reversibly to the ATP-binding site of the EGFR kinase domain, second-generation inhibitors possess a reactive chemical group, typically an acrylamide "warhead".[3] This group acts as a Michael acceptor, enabling it to form a covalent bond with a non-catalytic cysteine residue (Cys797) located at the entrance of the ATP-binding pocket. This irreversible binding effectively locks the inhibitor in place, providing a more durable and potent blockade of EGFR signaling compared to reversible inhibitors.

Second-generation inhibitors are also characterized as pan-ErbB inhibitors, meaning they target multiple members of the ErbB (also known as HER) family of receptor tyrosine kinases, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[4][5] This broader specificity can be advantageous in cancers where multiple ErbB family members are co-activated.

dot

Figure 1: Mechanism of Covalent Inhibition by Second-Generation EGFR TKIs.

Overcoming Acquired Resistance: The T790M Mutation

A major limitation of first-generation EGFR inhibitors is the development of acquired resistance, most commonly through a secondary mutation in the EGFR gene, T790M.[6] This "gatekeeper" mutation, where threonine at position 790 is replaced by methionine, was initially thought to cause resistance through steric hindrance. However, a more critical mechanism is that the T790M mutation increases the affinity of the EGFR kinase for ATP.[7][8] This heightened ATP affinity makes it more difficult for ATP-competitive inhibitors to bind effectively.

Second-generation inhibitors can overcome T790M-mediated resistance to a degree.[9] Their covalent binding mechanism allows them to effectively inhibit the T790M mutant, as the irreversible bond formation is less dependent on outcompeting the high intracellular concentrations of ATP. However, the clinical efficacy of second-generation inhibitors in T790M-positive non-small cell lung cancer (NSCLC) is often limited by dose-limiting toxicities, which arise from their potent inhibition of wild-type (WT) EGFR in healthy tissues.[10]

Impact on Downstream Signaling Pathways

EGFR is a critical node in a complex network of signaling pathways that regulate cell proliferation, survival, and differentiation. Upon activation, EGFR dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. These phosphorylated tyrosines serve as docking sites for adaptor proteins and enzymes that initiate downstream signaling cascades. The two major pathways downstream of EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[1][11][]

By irreversibly inhibiting EGFR, second-generation TKIs effectively shut down these pro-survival and proliferative signals, leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.

dot

Figure 2: EGFR Downstream Signaling Pathways Inhibited by Second-Generation TKIs.

Quantitative Analysis of Inhibitor Potency

The potency of second-generation EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. These values are determined through in vitro kinase assays and cell-based proliferation assays against various forms of EGFR and other kinases.

| Inhibitor | Target | IC50 (nM) |

| Afatinib | EGFR (WT) | 0.5 |

| EGFR (L858R) | 0.4 | |

| EGFR (Exon 19 del) | 0.2 | |

| EGFR (L858R/T790M) | 10 | |

| HER2 | 14 | |

| HER4 | 1 | |

| Dacomitinib | EGFR (WT) | 6.0 |

| EGFR (L858R) | 2.4 | |

| EGFR (Exon 19 del) | 1.7 | |

| EGFR (L858R/T790M) | 44 | |

| HER2 | 45.7 | |

| HER4 | 73.7 | |

| Neratinib | EGFR (WT) | 92 |

| HER2 | 59 |

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The values presented here are representative and compiled from multiple sources for comparative purposes.[3][5][13][14][15][16]

Key Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human EGFR (wild-type or mutant)

-

Tyrosine kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT)

-

ATP solution

-

Poly-Glu-Tyr (4:1) substrate

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Second-generation EGFR inhibitor (e.g., afatinib)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of the EGFR inhibitor in DMSO.

-

In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).

-

Add 2 µL of the EGFR enzyme solution (e.g., 2.5 ng/µL in kinase buffer).

-

Add 2 µL of a substrate/ATP mixture (e.g., 50 µg/mL Poly-Glu-Tyr and 25 µM ATP in kinase buffer).

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.[7][8][10][17]

dot

Figure 3: Workflow for In Vitro Kinase Assay (ADP-Glo™).

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

EGFR-dependent cancer cell line (e.g., NCI-H1975 for L858R/T790M)

-

Complete cell culture medium

-

Second-generation EGFR inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the EGFR inhibitor in complete culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing the inhibitor or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13][18][19][20]

Confirmation of Covalent Binding by Mass Spectrometry

Mass spectrometry is a powerful technique to confirm the covalent modification of EGFR by second-generation inhibitors.

General Workflow:

-

Incubation: Incubate recombinant EGFR with a molar excess of the second-generation TKI under appropriate buffer conditions.

-

Protein Digestion: Digest the protein-inhibitor complex into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

-

Data Analysis: Search the MS/MS spectra against the EGFR protein sequence to identify peptides. Look for a mass shift in the peptide containing Cys797 that corresponds to the molecular weight of the inhibitor. Fragmentation analysis of the modified peptide will confirm the precise site of covalent attachment.[2][9][21][22][23]

Conclusion

Second-generation EGFR inhibitors represent a class of potent, irreversible, pan-ErbB TKIs. Their covalent mechanism of action provides a sustained and robust inhibition of EGFR signaling, enabling them to overcome resistance mediated by the T790M mutation to some extent. A thorough understanding of their interaction with the EGFR kinase domain, their impact on downstream signaling pathways, and the methodologies used to characterize their activity is crucial for the continued development of targeted cancer therapies.

References

- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical evaluation of dacomitinib for the treatment of metastatic non-small cell lung cancer (NSCLC): current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]

- 7. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biocompare.com [biocompare.com]

- 9. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 11. researchgate.net [researchgate.net]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. The treatment of patients with non-small cell lung cancer carrying uncommon EGFR mutations, HER2 mutations, or brain metastases: a systematic review of pre-clinical and clinical findings for dacomitinib - Yang - Translational Cancer Research [tcr.amegroups.org]

- 15. researchgate.net [researchgate.net]

- 16. Afatinib and Dacomitinib Efficacy, Safety, Progression Patterns, and Resistance Mechanisms in Patients with Non-Small Cell Lung Cancer Carrying Uncommon EGFR Mutations: A Comparative Cohort Study in China (AFANDA Study) [mdpi.com]

- 17. promega.com.cn [promega.com.cn]

- 18. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. texaschildrens.org [texaschildrens.org]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 23. researchgate.net [researchgate.net]

The Dawn of Irreversible Inhibition: A Technical Guide to the Discovery and Development of Covalent EGFR Tyrosine Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The discovery of activating mutations in the Epidermal Growth Factor Receptor (EGFR) gene revolutionized the treatment landscape for non-small cell lung cancer (NSCLC). This breakthrough paved the way for targeted therapies, specifically tyrosine kinase inhibitors (TKIs), designed to block the aberrant signaling pathways driving tumor growth. While first-generation reversible TKIs like gefitinib and erlotinib showed remarkable initial efficacy, the eventual development of acquired resistance necessitated a new therapeutic strategy. This guide delves into the discovery, mechanism, and clinical development of irreversible EGFR TKIs, a class of drugs that formed a critical evolutionary step in the ongoing battle against EGFR-mutant cancers.

The Rationale for Irreversibility: Overcoming Acquired Resistance

First-generation EGFR TKIs compete with adenosine triphosphate (ATP) at the kinase domain's binding site. However, their efficacy is often curtailed by the emergence of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[1][2][3] This mutation increases the receptor's affinity for ATP and sterically hinders the binding of reversible inhibitors, leading to treatment failure in approximately 60% of patients.[1][2]

To overcome this challenge, researchers developed a new class of inhibitors capable of forming a permanent, covalent bond with the EGFR kinase domain. This irreversible binding strategy was designed to provide sustained inhibition, even in the presence of the T790M mutation.[3]

Mechanism of Action: The Covalent Handshake

Unlike their reversible counterparts, irreversible EGFR TKIs are engineered with a reactive "warhead," typically a Michael acceptor group like an acrylamide moiety.[4][5] This group specifically targets a non-catalytic cysteine residue at position 797 (Cys797) located at the edge of the ATP-binding pocket.[3][5][6] The inhibitor first binds non-covalently to the active site, and then the warhead forms a covalent bond with the thiol group of Cys797, leading to the permanent inactivation of the enzyme's kinase activity.[4][5][7] This sustained inhibition effectively blocks downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1][2][8][9]

Caption: Covalent binding of an irreversible TKI to Cys797 in the EGFR kinase domain.

Generations of Irreversible EGFR TKIs

Second-Generation: The Pan-ErbB Inhibitors

The first wave of irreversible inhibitors was characterized by their broad activity against multiple members of the ErbB (or HER) family of receptors, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[7][10][11] This pan-ErbB inhibition was thought to provide a more comprehensive blockade of oncogenic signaling.

-

Afatinib (Gilotrif®): Developed by Boehringer Ingelheim, afatinib is an anilinoquinazoline derivative approved for the first-line treatment of patients with EGFR-mutated NSCLC.[6][10][12] It irreversibly binds to EGFR, HER2, and HER4.[7][11][13] While effective against sensitizing mutations, its activity against the T790M resistance mutation was limited in clinical settings.[3][6] Furthermore, its inhibition of wild-type EGFR often leads to significant dose-limiting toxicities, such as diarrhea and rash.[3]

-

Dacomitinib (Vizimpro®): Developed by Pfizer, dacomitinib is another irreversible pan-HER inhibitor.[12][14] The ARCHER 1050 phase III trial demonstrated that dacomitinib significantly improved progression-free survival (PFS) and overall survival (OS) compared to the first-generation TKI gefitinib in the first-line treatment of EGFR-mutant NSCLC.[15][16] However, like afatinib, it is associated with considerable toxicity.[15]

-

Neratinib (Nerlynx®): Initially developed by Wyeth and later by Puma Biotechnology, neratinib is an irreversible pan-HER inhibitor primarily approved for the treatment of HER2-positive breast cancer.[17][18][19][20] Its development has also explored its utility in other cancers driven by EGFR and HER2.[6][19]

Third-Generation: The Mutant-Selective Breakthrough

The key limitation of second-generation TKIs was their lack of selectivity for mutant versus wild-type (WT) EGFR, leading to a narrow therapeutic window. The third generation of irreversible inhibitors was rationally designed to address this, specifically targeting both the initial sensitizing mutations and the T790M resistance mutation while sparing WT EGFR.[21]

-

Osimertinib (Tagrisso®): The discovery of osimertinib (formerly AZD9291) by AstraZeneca marked a paradigm shift in EGFR-targeted therapy.[22][23] The drug discovery program, initiated in 2009, was a prime example of successful structure-based design, leading to a clinical candidate by 2012.[24] Osimertinib features a pyrimidine scaffold, distinguishing it from the quinazoline core of earlier generations.[25] It was designed to be highly selective for EGFRm+ (sensitizing mutations) and T790M, with significantly less activity against WT EGFR.[24] This enhanced selectivity translates to superior efficacy and a more manageable side-effect profile.[23] Osimertinib received its first FDA approval in 2015 for patients with T790M-positive NSCLC and has since become the standard of care for the first-line treatment of EGFR-mutant NSCLC.[21][26][24]

However, resistance to third-generation TKIs inevitably develops. The most common on-target resistance mechanism is the acquisition of a C797S mutation, which replaces the cysteine residue required for covalent binding, thereby rendering irreversible inhibitors ineffective.[1][2][4]

Quantitative Data Summary

The following tables summarize key quantitative data for representative irreversible EGFR TKIs, allowing for a direct comparison of their potency and clinical efficacy.

Table 1: In Vitro Inhibitory Potency (IC50, nM) of EGFR TKIs

| Compound (Generation) | EGFR (Wild-Type) | EGFR (L858R) | EGFR (Exon 19 Del) | EGFR (L858R/T790M) |

| Gefitinib (1st) | 100-200 | ~10 | ~5 | >1000 |

| Afatinib (2nd) | ~10 | 0.5 | 0.4 | ~10 |

| Dacomitinib (2nd) | ~5 | ~1 | ~1 | ~100 |

| Osimertinib (3rd) | ~500 | ~15 | ~12 | ~1 |

(Note: IC50 values are approximate and can vary based on specific assay conditions. Data compiled from multiple preclinical studies.)

Table 2: Summary of Key Phase III Clinical Trial Data (First-Line Treatment for EGFRm+ NSCLC)

| Trial (Drug) | Comparator | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

| LUX-Lung 3 & 6 (Afatinib) | Chemotherapy | ~11 months | Not significantly improved |

| ARCHER 1050 (Dacomitinib) | Gefitinib | 14.7 months | 34.1 months[15][16] |

| FLAURA (Osimertinib) | Gefitinib/Erlotinib | 18.9 months | 38.6 months |

Core Experimental Protocols

The development of irreversible EGFR TKIs relies on a standardized cascade of experiments to characterize their potency, selectivity, and in vivo activity.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified EGFR kinase domains (wild-type and various mutants).

-

Methodology:

-

Reagents: Recombinant human EGFR kinase domains, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP (often radiolabeled [γ-³²P]ATP or ³³P-ATP), and the test inhibitor at various concentrations.

-

Procedure: The kinase, substrate, and inhibitor are incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

-

Detection: After incubation, the reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity using a scintillation counter. Alternatively, non-radioactive methods like ELISA-based assays (e.g., HTRF, AlphaScreen) can be used, which measure the phosphorylated product via antibody-based detection and a fluorescent or luminescent signal.

-

Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.

-

Cell-Based Proliferation Assay

-

Objective: To assess the anti-proliferative effect of the inhibitor on cancer cell lines expressing different EGFR variants.

-

Methodology:

-

Cell Lines: A panel of NSCLC cell lines is used, such as PC-9 (Exon 19 deletion), H1975 (L858R/T790M), and A549 (EGFR wild-type).[27]

-

Procedure: Cells are seeded in 96-well plates and allowed to adhere. They are then treated with the test inhibitor across a range of concentrations for a period of 72 hours.

-

Detection: Cell viability is measured using assays such as MTS (e.g., CellTiter 96 AQueous One Solution) or by quantifying ATP levels (e.g., CellTiter-Glo). These reagents produce a colorimetric or luminescent signal, respectively, that is proportional to the number of viable cells.

-

Analysis: The results are used to generate dose-response curves and calculate the GI50 (concentration for 50% growth inhibition).

-

Western Blot Analysis

-

Objective: To confirm that the inhibitor blocks EGFR autophosphorylation and the activation of its downstream signaling proteins.

-

Methodology:

-

Procedure: EGFR-dependent cells are treated with the inhibitor for a defined period (e.g., 2-4 hours). Cells are then stimulated with EGF to induce receptor phosphorylation.

-

Lysate Preparation: Cells are lysed to extract total protein.

-

SDS-PAGE and Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. A loading control like β-actin or GAPDH is also used to ensure equal protein loading.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The signal is captured using an imaging system.

-

Analysis: A reduction in the signal for the phosphorylated proteins in the inhibitor-treated samples, relative to the control, indicates successful target engagement and pathway inhibition.

-

In Vivo Xenograft Models

-

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

-

Methodology:

-

Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously implanted with human NSCLC cells (e.g., H1975).

-

Dosing: Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. The test compound is administered orally or via injection, typically once daily.

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length x Width²) / 2.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined size or after a set duration. Tumors are then excised for further analysis (e.g., pharmacodynamic biomarker analysis via Western blot or immunohistochemistry).

-

Analysis: The efficacy of the compound is assessed by comparing the tumor growth inhibition in the treated groups to the vehicle control group.

-

Visualized Workflows and Pathways

EGFR Signaling Pathways

References

- 1. oncotarget.com [oncotarget.com]

- 2. Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Irreversible EGFR-TKIs: dreaming perfection - Landi - Translational Lung Cancer Research [tlcr.amegroups.org]

- 4. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Afatinib - Wikipedia [en.wikipedia.org]

- 7. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. Afatinib in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - Karachaliou - Translational Cancer Research [tcr.amegroups.org]

- 15. Dacomitinib Shows More than Seven-Month Improvement in Overall Survival Compared to an Established Therapy in Advanced NSCLC with EGFR-Activating Mutations | Pfizer [pfizer.com]

- 16. ascopubs.org [ascopubs.org]

- 17. Neratinib [medbox.iiab.me]

- 18. Neratinib - Wikipedia [en.wikipedia.org]

- 19. Neratinib: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. drugs.com [drugs.com]

- 21. Precedence and Promise of Covalent Inhibitors of EGFR and KRAS for Patients with Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Osimertinib - Wikipedia [en.wikipedia.org]

- 27. Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the EGFR Binding Affinity and Kinetics of Afatinib

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the binding characteristics of afatinib, a second-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It covers the thermodynamics and kinetics of its interaction with both wild-type and mutant forms of EGFR, outlines the experimental methodologies used to determine these parameters, and illustrates the key signaling pathways and binding mechanisms.

Introduction to Afatinib and its Mechanism of Action

Afatinib is an irreversible ErbB family blocker that potently and selectively inhibits signaling from all ErbB family receptors, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[1] Unlike first-generation reversible TKIs, afatinib forms a covalent bond with a specific cysteine residue in the ATP-binding site of the kinase domain.[2] This irreversible binding leads to a sustained inhibition of receptor tyrosine kinase activity, blocking downstream signaling pathways that are crucial for cell proliferation, survival, and growth.

Afatinib-EGFR Binding Affinity and Potency

The binding affinity and inhibitory potency of afatinib have been characterized against wild-type EGFR and various clinically relevant mutant forms using both cell-free and cell-based assays. The data consistently demonstrates afatinib's high affinity and potent inhibition, particularly against activating mutations.

Data Presentation: Quantitative Binding and Inhibition Data

The following tables summarize the key quantitative data for afatinib's interaction with EGFR.

Table 1: Afatinib Inhibition of EGFR Kinase Activity (IC50/EC50)

| EGFR Variant | IC50/EC50 (nM) | Assay Type | Reference |

| Wild-type (wt) | 0.5 | Cell-free kinase assay | [3] |

| L858R | 0.4 | Cell-free kinase assay | [4] |

| L858R | 0.3 | Cell-based proliferation assay (H3255 cells) | [5] |

| Exon 19 Deletion | 0.8 | Cell-based proliferation assay (PC-9 cells) | [5] |

| L858R/T790M | 10 | Cell-free kinase assay | [4] |

| L858R/T790M | 9-10 | Cell-free kinase assay | [1] |

| PC-9 (Exon 19 Del) | 0.28 | Cell-based assay | [6] |

| H1975 (L858R/T790M) | 38.4 | Cell-based assay | [6] |

| PC-9-GR (T790M) | 350.0 | Cell-based assay | [6] |

Table 2: Afatinib-EGFR Dissociation Constant (Kd)

| EGFR Variant | Kd (nM) | Experimental Method | Reference |

| Wild-type | 0.1 - 1.1 | (Not specified in source) | [7] |

Afatinib-EGFR Binding Kinetics

Covalent Binding Mechanism

Afatinib's irreversible inhibition is achieved through the formation of a covalent bond between its electrophilic acrylamide group and the thiol group of a specific cysteine residue (Cys797) located in the ATP-binding pocket of the EGFR kinase domain.[9] This covalent adduct effectively and permanently blocks the binding of ATP, thereby inactivating the kinase.[3]

Figure 1: Covalent binding mechanism of afatinib to EGFR Cys797.

EGFR Signaling Pathways and Inhibition by Afatinib

EGFR activation triggers a cascade of intracellular signaling pathways that are critical for cell growth and survival, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[9][10] By blocking EGFR kinase activity, afatinib effectively shuts down these downstream signals, leading to the inhibition of cell proliferation and the induction of apoptosis.

Figure 2: Simplified EGFR signaling pathways and the point of inhibition by afatinib.

Experimental Protocols

The determination of afatinib's binding affinity and kinetics involves several key experimental techniques. Below are detailed overviews of the methodologies for two common assays.

ADP-Glo™ Kinase Assay for IC50 Determination

The ADP-Glo™ Kinase Assay is a luminescence-based method used to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction. This assay is well-suited for determining the IC50 values of kinase inhibitors.[11][12]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[13]

Detailed Protocol:

-

Kinase Reaction Setup:

-

Prepare a reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[13]

-

In a 384-well plate, add 1 µl of afatinib at various concentrations (or DMSO as a vehicle control).

-

Add 2 µl of recombinant EGFR enzyme (wild-type or mutant) at a pre-determined optimal concentration.

-

Add 2 µl of a substrate/ATP mix (e.g., a generic tyrosine kinase substrate and ATP at a concentration near the Km for EGFR).

-

Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[13]

-

-

ATP Depletion:

-

Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.[13]

-

-

ADP Detection:

-

Add 10 µl of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the necessary components for the luciferase reaction.

-

Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.[13]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Plot the luminescence signal against the logarithm of the afatinib concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of afatinib that inhibits 50% of the EGFR kinase activity.

-

Figure 3: Workflow for determining IC50 using the ADP-Glo™ Kinase Assay.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance is a label-free optical technique used to measure the real-time binding kinetics and affinity of biomolecular interactions. It can be used to determine the association (kon) and dissociation (koff) rate constants of an inhibitor to its target protein.

Principle: One binding partner (the ligand, e.g., EGFR) is immobilized on a sensor chip surface. The other binding partner (the analyte, e.g., afatinib) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected in real-time as a change in resonance units (RU).

Detailed Protocol:

-

Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject a solution of purified recombinant EGFR in a low ionic strength buffer at a pH below its isoelectric point to promote electrostatic pre-concentration. The primary amine groups on the EGFR will react with the activated surface, forming covalent amide bonds.

-

Deactivate any remaining active esters on the surface by injecting a solution of ethanolamine.

-

-

Analyte Binding Measurement:

-

Prepare a series of dilutions of afatinib in a suitable running buffer (e.g., HBS-EP).

-

Inject the afatinib solutions sequentially over the immobilized EGFR surface at a constant flow rate. A blank buffer injection is used as a reference.

-

The association phase is monitored as afatinib binds to the EGFR.

-

After the injection, the flow is switched back to the running buffer, and the dissociation of the afatinib-EGFR complex is monitored.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

The association and dissociation curves are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model for the initial non-covalent interaction) to determine the kon and koff values.

-

The equilibrium dissociation constant (Kd) can then be calculated as the ratio of koff/kon.

-

Note: Due to the covalent nature of afatinib's binding, regeneration of the sensor surface for subsequent experiments is not feasible. Therefore, a new sensor surface is typically required for each experiment.

Conclusion

Afatinib demonstrates high-affinity binding and potent, irreversible inhibition of EGFR, particularly against clinically relevant activating mutations. Its covalent binding mechanism to Cys797 in the ATP-binding pocket results in sustained blockade of downstream signaling pathways, providing a strong rationale for its clinical efficacy in EGFR-mutant non-small cell lung cancer. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of afatinib and other covalent kinase inhibitors.

References

- 1. Next-Generation Covalent Irreversible Kinase Inhibitors in NSCLC: Focus on Afatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Afatinib: emerging next-generation tyrosine kinase inhibitor for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibody-assisted target identification reveals afatinib, an EGFR covalent inhibitor, down-regulating ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Afatinib increases sensitivity to radiation in non-small cell lung cancer cells with acquired EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermodynamics and mechanism of afatinib–EGFR binding through a QM/MM approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. ulab360.com [ulab360.com]

- 12. ulab360.com [ulab360.com]

- 13. promega.com.cn [promega.com.cn]

Dacomitinib: A Comprehensive Technical Profile of its Engagement with HER2 and HER4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dacomitinib is a second-generation, irreversible pan-HER tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity, particularly in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. Unlike first-generation reversible TKIs, dacomitinib forms a covalent bond with a cysteine residue in the ATP-binding pocket of the kinase domain of its targets, leading to sustained inhibition.[1] This technical guide provides an in-depth analysis of dacomitinib's target profile with a specific focus on its selectivity and activity against HER2 (ErbB2) and HER4 (ErbB4), two critical members of the human epidermal growth factor receptor (HER) family.

Dacomitinib's Target Profile and Selectivity

Dacomitinib is a potent inhibitor of EGFR (HER1), HER2, and HER4. Its irreversible mechanism of action contributes to its broad and sustained activity against these receptors. The selectivity of dacomitinib has been characterized in various preclinical studies, with quantitative data from biochemical assays providing a clear picture of its inhibitory potential against different HER family members.

Quantitative Inhibitory Activity

The in vitro inhibitory activity of dacomitinib against the kinase domains of EGFR, HER2, and HER4 has been determined in cell-free biochemical assays. The half-maximal inhibitory concentration (IC50) values are a key measure of the drug's potency.

| Target Kinase | IC50 (nM) |

| EGFR (HER1) | 6 |

| HER2 (ErbB2) | 45.7 |

| HER4 (ErbB4) | 73.7 |

Data sourced from cell-free biochemical assays.

These data indicate that while dacomitinib is most potent against EGFR, it maintains significant, nanomolar-range inhibitory activity against both HER2 and HER4. This profile classifies dacomitinib as a pan-HER inhibitor, capable of suppressing signaling from multiple HER family members.

Experimental Protocols

The determination of dacomitinib's target profile and selectivity relies on a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of dacomitinib to inhibit the enzymatic activity of purified HER family kinase domains.

Objective: To determine the IC50 values of dacomitinib against EGFR, HER2, and HER4 kinases.

Materials:

-

Purified recombinant cytoplasmic domains of EGFR, HER2, and HER4.

-

Dacomitinib (various concentrations).

-

[γ-³²P]ATP (radiolabeled ATP).

-

Poly(Glu)-Tyr (4:1) peptide substrate.

-

Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MnCl₂, 0.01% Tween 20, 2 mM DTT).

-

ATP solution (50 µM).

-

Phosphocellulose filter mats.

-

Scintillation counter.

Protocol:

-

Prepare a reaction mixture containing the kinase reaction buffer, the respective purified kinase domain (e.g., 0.25 µg/mL EGFR), and the poly(Glu)-Tyr substrate (5 µg/mL).

-

Add dacomitinib at a range of concentrations to the reaction mixture and incubate for 5 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP solution containing [γ-³²P]ATP.

-

Allow the reaction to proceed for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter mats.

-

Wash the filter mats extensively with a suitable buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each dacomitinib concentration relative to a no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the dacomitinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Phosphorylation Assay (Western Blot)

This assay assesses the ability of dacomitinib to inhibit the phosphorylation of HER2 and HER4, as well as their downstream signaling proteins, in intact cells.

Objective: To evaluate the effect of dacomitinib on HER2 and HER4 signaling in a cellular context.

Materials:

-

Cancer cell lines with known expression of HER2 and HER4 (e.g., SK-BR-3 for HER2).

-

Dacomitinib (various concentrations).

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Primary antibodies specific for phosphorylated HER2 (p-HER2), total HER2, phosphorylated HER4 (p-HER4), total HER4, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) detection reagents.

-

Protein electrophoresis and blotting equipment.

Protocol:

-

Seed cells in culture plates and allow them to adhere and grow to a suitable confluency.

-

Treat the cells with increasing concentrations of dacomitinib for a specified duration (e.g., 2-24 hours).

-

For some experiments, stimulate the cells with a relevant ligand (e.g., heregulin for HER4) for a short period before harvesting to induce receptor phosphorylation.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with the supplemented lysis buffer.

-

Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

-

Wash the membrane and then incubate with the corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL detection system.

-

To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total (phosphorylated and unphosphorylated) forms of the proteins.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

Cell Viability Assay (MTS/MTT)

This assay measures the effect of dacomitinib on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Objective: To determine the cytotoxic or cytostatic effects of dacomitinib on cancer cell lines.

Materials:

-

Cancer cell lines of interest.

-

Dacomitinib (various concentrations).

-

96-well cell culture plates.

-

MTS or MTT reagent.

-

Solubilization solution (for MTT assay).

-

Microplate reader.

Protocol:

-

Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of dacomitinib and incubate for a specified period (e.g., 72 hours).

-

Add the MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability at each dacomitinib concentration relative to untreated control cells.

-

Plot the percentage of viability against the logarithm of the dacomitinib concentration to determine the IC50 value for cell growth inhibition.

Signaling Pathways and Mechanism of Action

Dacomitinib exerts its anti-cancer effects by blocking the signaling cascades downstream of the HER receptors. The primary pathways affected are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK (MAPK) pathways, which are crucial for cell proliferation, survival, and differentiation.

HER2 and HER4 Signaling

Caption: Dacomitinib inhibits HER2/HER4 signaling pathways.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates the logical flow of the biochemical kinase inhibition assay described in section 2.1.

Caption: Workflow for determining kinase inhibition.

Conclusion

Dacomitinib is a potent, irreversible pan-HER inhibitor with significant activity against HER2 and HER4, in addition to its primary target, EGFR. This broad target profile allows dacomitinib to effectively shut down key oncogenic signaling pathways, providing a strong rationale for its use in cancers driven by aberrant HER family signaling. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of dacomitinib and other HER-targeted therapies. A thorough understanding of its target engagement and mechanism of action is crucial for optimizing its clinical application and developing strategies to overcome potential resistance.

References

The Architecture of Inhibition: A Technical Guide to Second-Generation EGFR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structures, synthesis, and mechanisms of action of second-generation Epidermal Growth Factor Receptor (EGFR) inhibitors. It is designed to serve as a core resource for professionals in the fields of oncology research, medicinal chemistry, and drug development. This document delves into the intricate details of these targeted therapies, offering structured data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Introduction: The Evolution of EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.[2] Second-generation EGFR inhibitors were developed to overcome some of the limitations of their first-generation predecessors, such as acquired resistance. These inhibitors are characterized by their irreversible binding to the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition of its activity.[3] This class of drugs, which includes afatinib, dacomitinib, and neratinib, has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) and other solid tumors harboring specific EGFR mutations.[3][4]

Chemical Structures and Physicochemical Properties

The core chemical scaffold of most second-generation EGFR inhibitors is a quinazoline ring system, which serves as a mimic of the adenine region of ATP.[3] The key structural feature that distinguishes them from first-generation inhibitors is the presence of a reactive Michael acceptor group, typically an acrylamide moiety. This group forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to irreversible inhibition.[4]

Below are the chemical structures of the three prominent second-generation EGFR inhibitors:

Figure 1: Chemical Structures of Second-Generation EGFR Inhibitors

| Afatinib | Dacomitinib | Neratinib |

|

|

|

|

A summary of the key physicochemical properties of these inhibitors is presented in the table below.

Table 1: Physicochemical Properties of Second-Generation EGFR Inhibitors

| Property | Afatinib | Dacomitinib | Neratinib |

| Molecular Formula | C₂₄H₂₅ClFN₅O₃ | C₂₄H₂₅ClFN₅O₂ | C₃₀H₂₉ClN₆O₃ |

| Molecular Weight ( g/mol ) | 485.94 | 469.9 | 557.04 |

| LogP | 3.6 | 3.92 | 4.1 |

| Solubility | Soluble in DMSO | <1 mg/mL in water | Soluble in DMSO |

| pKa | 7.1 (most basic) | Not available | Not available |

| Melting Point (°C) | 196-198 | 184-187 | 225-227 |

Data compiled from various sources.[5]

Synthesis of Second-Generation EGFR Inhibitors

The synthesis of second-generation EGFR inhibitors typically involves multi-step reaction sequences. A representative synthesis of Dacomitinib is outlined below, based on reported methods.[6][7][8][9]

General Synthetic Scheme for Dacomitinib

The synthesis of dacomitinib can be achieved through a convergent route, involving the preparation of a substituted quinazoline core and a side-chain, followed by their coupling. A common starting material is 2-amino-4-fluorobenzoic acid.[7] The key steps include cyclization to form the quinazolinone ring, nitration, chlorination, and finally, coupling with the appropriate aniline and side-chain.[6][9]

Detailed Experimental Protocol: Example Synthesis of a Key Intermediate

The following is a representative, generalized protocol for the synthesis of a key quinazoline intermediate, adapted from literature procedures.[6][7][9]

Step 1: Cyclization to form 7-Fluoro-4-quinazolinone 2-Amino-4-fluorobenzoic acid is heated with formamide at a high temperature (typically 130-180°C) for several hours (5-10 hours).[9] The reaction mixture is then cooled, and the product is isolated by filtration and purified, often by recrystallization.

Step 2: Nitration 7-Fluoro-4-quinazolinone is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled temperature (e.g., 50-110°C) for a few hours (3-6 hours).[9] The reaction is carefully quenched with ice, and the precipitated product, 7-fluoro-6-nitro-4-quinazolinone, is collected and washed.

Step 3: Chlorination The nitro-quinazolinone is chlorinated using a reagent like thionyl chloride or phosphorus oxychloride, often in the presence of a catalytic amount of DMF. The reaction is typically refluxed until completion. The excess chlorinating agent is removed under reduced pressure, and the resulting 4-chloro-7-fluoro-6-nitroquinazoline is isolated.

Step 4: Nucleophilic Aromatic Substitution The chlorinated intermediate is reacted with 3-chloro-4-fluoroaniline in a suitable solvent, such as isopropanol, often with an acid catalyst. The mixture is heated to drive the reaction to completion. The product, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine, is then isolated and purified.

Step 5: Reduction of the Nitro Group The nitro group is reduced to an amine, for example, using iron powder in the presence of an acid like acetic acid or by catalytic hydrogenation. This yields N4-(3-chloro-4-fluorophenyl)-7-fluoroquinazoline-4,6-diamine.

Step 6: Amide Coupling Finally, the diamine intermediate is coupled with the activated form of the side-chain, (E)-4-(piperidin-1-yl)but-2-enoic acid, using standard peptide coupling reagents to yield dacomitinib.

Mechanism of Action and EGFR Signaling Pathway

Second-generation EGFR inhibitors exert their therapeutic effect by irreversibly inhibiting the kinase activity of EGFR. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that are critical for tumor cell growth and survival.[4] The primary pathways affected include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[1][2][7]

Experimental Evaluation of Inhibitor Activity

The efficacy of second-generation EGFR inhibitors is evaluated through a series of in vitro and in vivo experiments. Key assays include biochemical kinase assays and cell-based proliferation assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase domain.

Table 2: Representative IC₅₀ Values of Second-Generation EGFR Inhibitors

| Compound | EGFR (wild-type) IC₅₀ (nM) | EGFR (L858R) IC₅₀ (nM) | EGFR (Exon 19 del) IC₅₀ (nM) | HER2 IC₅₀ (nM) |

| Afatinib | 0.5 | 0.4 | 1 | 14 |

| Dacomitinib | 6 | 4.9 | 7.9 | 41.3 |

| Neratinib | 92 | 1.1 | 0.9 | 59 |

IC₅₀ values are indicative and can vary depending on the specific assay conditions. Data compiled from multiple sources.[4]

Experimental Protocol: EGFR Kinase Assay (Luminescent)

A common method for assessing EGFR kinase activity is a luminescent assay that measures the amount of ATP consumed during the phosphorylation reaction.[2]

-

Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, BSA, and DTT. Prepare solutions of recombinant human EGFR enzyme, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

-

Inhibitor Preparation: Serially dilute the test compound (e.g., afatinib) in DMSO to create a range of concentrations.

-

Kinase Reaction: In a 96- or 384-well plate, add the EGFR enzyme, the test compound dilution, and the peptide substrate. Initiate the reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Detection: After incubation, add a reagent (such as ADP-Glo™) that converts the ADP produced into a luminescent signal.[2] The luminescence is measured using a plate reader.

-

Data Analysis: The luminescence signal is inversely proportional to the amount of kinase inhibition. IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

This assay determines the effect of the inhibitor on the growth of cancer cell lines that are dependent on EGFR signaling.

Experimental Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

-

Cell Culture: Culture human cancer cell lines known to harbor EGFR mutations (e.g., NCI-H1975, HCC827) in appropriate growth medium.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the EGFR inhibitor for a specified period (e.g., 72 hours).

-

Viability Assessment: After the incubation period, assess cell viability. For an MTT assay, add MTT reagent and incubate, then solubilize the formazan crystals and measure absorbance. For a CellTiter-Glo® assay, add the reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the drug concentration.

Conclusion

Second-generation EGFR inhibitors represent a significant advancement in the targeted therapy of EGFR-driven cancers. Their unique mechanism of irreversible binding provides potent and sustained inhibition of EGFR signaling. This guide has provided a detailed overview of their chemical structures, synthesis, and the experimental protocols used for their evaluation. A thorough understanding of these aspects is crucial for the continued development of more effective and selective cancer therapeutics. As research progresses, the insights gained from studying these second-generation inhibitors will undoubtedly pave the way for the next wave of innovative cancer treatments.

References

- 1. rsc.org [rsc.org]

- 2. promega.com.cn [promega.com.cn]

- 3. mdpi.com [mdpi.com]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dacomitinib | C24H25ClFN5O2 | CID 11511120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. How to synthesize Dacomitinib (PF299804)?_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic process of antitumor drug dacomitinib [jcpu.cpu.edu.cn]

- 9. CN103304492A - Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib - Google Patents [patents.google.com]

The Double-Edged Sword: A Technical Guide to the Covalent Inhibition of EGFR C797 by Afatinib and the Inevitable Emergence of Resistance

For Immediate Release

This whitepaper provides an in-depth technical analysis of the covalent inhibition of the Epidermal Growth Factor Receptor (EGFR) by afatinib, a second-generation tyrosine kinase inhibitor (TKI). It is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted cancer therapies. This document will dissect the mechanism of action of afatinib, with a particular focus on its interaction with the Cys797 residue, and explore the structural and functional consequences of the C797S mutation, a key driver of acquired resistance.

Introduction: The Rationale for Irreversible EGFR Inhibition

The Epidermal Growth Factor Receptor is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival through its tyrosine kinase activity.[1][2] Activating mutations in the EGFR gene are oncogenic drivers in a significant subset of non-small cell lung cancers (NSCLC), making it a prime therapeutic target.[1] First-generation EGFR TKIs, such as gefitinib and erlotinib, are reversible inhibitors that compete with ATP for binding to the kinase domain.[] While initially effective, their efficacy is often limited by the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation.[4][5]

Afatinib, a second-generation TKI, was developed to overcome this resistance.[6][7] It functions as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue (Cys797) located in the ATP-binding pocket of EGFR.[8][9][10] This irreversible binding leads to a sustained and potent inhibition of EGFR signaling.[7]

Mechanism of Covalent Inhibition by Afatinib

Afatinib is an anilino-quinazoline derivative that possesses a reactive acrylamide "warhead" (Michael acceptor group).[8][11] This electrophilic group is crucial for its mechanism of action. The inhibition process can be conceptualized in two steps:

-

Reversible Binding: Afatinib initially binds non-covalently to the ATP-binding site of the EGFR kinase domain. This initial binding is driven by interactions with key residues within the pocket.[12]

-

Covalent Bond Formation: Following the initial binding, the acrylamide moiety of afatinib is positioned in close proximity to the thiol group of the Cys797 residue. This allows for a Michael addition reaction to occur, resulting in the formation of a stable, covalent bond between the drug and the receptor.[8][13]

This covalent modification effectively and irreversibly inactivates the kinase function of EGFR, leading to the blockade of downstream signaling pathways such as the PI3K/AKT/mTOR and RAS/ERK/MAPK pathways, thereby inhibiting tumor cell proliferation and survival.[14][15]

The Emergence of the C797S Resistance Mutation

Despite the potency of afatinib, acquired resistance remains a significant clinical challenge. One of the key mechanisms of resistance to second- and third-generation irreversible EGFR inhibitors is the mutation of the Cys797 residue to a serine (C797S).[6][16][17]

The substitution of cysteine with serine at position 797 has a profound impact on the efficacy of afatinib. Serine, unlike cysteine, lacks the nucleophilic thiol group necessary for the Michael addition reaction.[10] Consequently, afatinib can no longer form a covalent bond with the EGFR C797S mutant, leading to a significant reduction in its inhibitory potency.[13] While some residual, moderate inhibitory activity of afatinib against C797S mutants has been observed, this is attributed to its non-covalent binding interactions, which are significantly weaker than the irreversible covalent bond.[6]

Quantitative Analysis of Afatinib Activity

The following tables summarize the in vitro activity of afatinib against various EGFR genotypes, highlighting the impact of the C797S mutation.

Table 1: IC50 Values of Afatinib in Ba/F3 Cells Expressing Different EGFR Mutations

| EGFR Genotype | IC50 (nmol/L) | Reference |

| L858R | 0.5 | [6] |

| L858R + C797S | 53.7 | [6] |

| L858R + T790M | 93.3 | [6] |

| L858R + T790M + C797S | >1000 | [6] |

| Del19 | 0.3 | [6] |

| Del19 + T790M | 100 | [6] |

| Del19 + C797S | Not Reported | |

| Del18 | 1.0 | [6] |

| Del18 + L792F | 10.3 | [6] |

| Del18 + C797S | 4.8 | [6] |

Table 2: Sensitivity of Afatinib-Resistant Ba/F3 Cells to Various EGFR-TKIs

| Cell Line (Original Mutation) | Acquired Mutation(s) | Afatinib IC50 (nmol/L) | Erlotinib IC50 (nmol/L) | Osimertinib IC50 (nmol/L) | Reference |

| Ba/F3-Del18 | Parental | 1.0 | 5.3 | 0.5 | [6] |

| Afatinib-Resistant Clone 1 | L792F | 10.3 | 114 | 1.8 | [6] |

| Afatinib-Resistant Clone 2 | C797S | 4.8 | 3.5 | 1000 | [6] |

| Ba/F3-L858R | Parental | 0.5 | 4.5 | 1.0 | [6] |

| Afatinib-Resistant Clone 3 | T790M | 93.3 | >1000 | 1.5 | [6] |

| Afatinib-Resistant Clone 4 | C797S | 53.7 | 10.5 | >1000 | [6] |

Experimental Protocols

Establishment of Afatinib-Resistant Cell Lines

Objective: To generate cell lines with acquired resistance to afatinib to study resistance mechanisms.

Methodology:

-

Cell Line and Culture: Ba/F3 cells, a murine pro-B cell line, are retrovirally transfected to express various human EGFR mutations (e.g., Del19, L858R, Del18).[6] Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-3.

-

Chronic Afatinib Exposure: Parental Ba/F3 cells expressing EGFR mutations are continuously exposed to increasing concentrations of afatinib, starting from the IC50 value.[6]

-

Dose Escalation: The concentration of afatinib is gradually increased as the cells develop resistance and resume proliferation.

-

Isolation of Resistant Clones: Once cells can proliferate in a high concentration of afatinib (e.g., 100 nmol/L), single-cell cloning is performed to isolate resistant clones.

-

Genomic Analysis: The EGFR gene in the resistant clones is sequenced to identify acquired mutations.[6]

Cell Viability Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density.

-

Drug Treatment: Cells are treated with a serial dilution of the EGFR-TKI (e.g., afatinib, erlotinib, osimertinib) for 72 hours.[6]

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) or MTS assay.

-

Data Analysis: The absorbance is measured, and the data is normalized to untreated controls. The IC50 values are calculated by fitting the dose-response curves to a sigmoidal model.[6]

Visualizing the Molecular Interactions and Signaling Pathways

EGFR Signaling and Afatinib Inhibition

Caption: EGFR signaling pathways and the inhibitory action of afatinib.

Experimental Workflow for Resistance Studies

Caption: Workflow for generating and characterizing afatinib resistance.

Conclusion and Future Directions

Afatinib represents a significant advancement in the treatment of EGFR-mutant NSCLC through its mechanism of irreversible covalent inhibition. However, the emergence of the C797S mutation underscores the adaptive capabilities of cancer cells and the challenges of targeted therapy. The loss of the covalent binding site renders afatinib and other irreversible inhibitors largely ineffective.

This necessitates the development of novel therapeutic strategies to overcome C797S-mediated resistance. These may include:

-

Fourth-generation EGFR TKIs: Non-covalent inhibitors that can effectively target EGFR with the C797S mutation.

-

Allosteric inhibitors: Compounds that bind to a site distinct from the ATP-binding pocket to modulate EGFR activity.[4]

-

Combination therapies: Utilizing a combination of different TKIs or other targeted agents to address the heterogeneity of resistance mechanisms.[6]

A deeper understanding of the structural and enzymatic consequences of the C797S mutation will be paramount in designing the next generation of EGFR inhibitors to improve outcomes for patients with advanced NSCLC.

References

- 1. Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanism of acquired resistance to irreversible EGFR tyrosine kinase inhibitor-afatinib in lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Afatinib: emerging next-generation tyrosine kinase inhibitor for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibody-assisted target identification reveals afatinib, an EGFR covalent inhibitor, down-regulating ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Hope and Disappointment: Covalent Inhibitors to Overcome Drug Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Blocking of the EGFR-STAT3 signaling pathway through afatinib treatment inhibited the intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel multi-targeted ErbB family inhibitor afatinib blocks EGF-induced signaling and induces apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of EGFR T790M, L792F, and C797S Mutations as Mechanisms of Acquired Resistance to Afatinib in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] Characterization of EGFR T790M, L792F, and C797S Mutations as Mechanisms of Acquired Resistance to Afatinib in Lung Cancer | Semantic Scholar [semanticscholar.org]

Dacomitinib's Impact on EGFR Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dacomitinib is a second-generation, irreversible tyrosine kinase inhibitor (TKI) that potently targets the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[1][2] This guide provides an in-depth analysis of the signaling pathways affected by dacomitinib, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its mechanism of action. Dacomitinib's efficacy is particularly notable in cancers harboring specific EGFR mutations, leading to sustained inhibition of the receptor's activity and its downstream signaling cascades.[1]

Core Mechanism of Action

Dacomitinib exerts its therapeutic effect by irreversibly binding to the ATP-binding site of the EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4) tyrosine kinases.[1][3] This covalent modification, typically at a cysteine residue within the kinase domain, leads to a sustained blockade of receptor autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[1] The primary signaling cascades affected by dacomitinib are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[1]

Quantitative Analysis of Dacomitinib's Inhibitory Activity

The potency of dacomitinib has been quantified through various in vitro and clinical studies. The following tables summarize key quantitative data regarding its inhibitory effects on target kinases and its clinical efficacy.

Table 1: In Vitro Inhibitory Activity of Dacomitinib

| Target | IC50 (nM) | Cell-free/Cell-based | Reference |

| EGFR (Wild-Type) | 6 | Cell-free | [3] |

| HER2 (ErbB2) | 45.7 | Cell-free | [3] |

| HER4 (ErbB4) | 73.7 | Cell-free | [3] |

| EGFR L858R/T790M | ~280 | Cell-based | [4] |

Table 2: Clinical Efficacy of Dacomitinib vs. Gefitinib (ARCHER 1050 Trial)

| Parameter | Dacomitinib | Gefitinib | Hazard Ratio (95% CI) | p-value | Reference |

| Median Progression-Free Survival | 14.7 months | 9.2 months | 0.59 (0.47–0.74) | <0.0001 | |

| Objective Response Rate | 75% | 72% | - | - | |

| Median Duration of Response | 14.8 months | 8.3 months | 0.43 (0.31-0.58) | <0.0001 | |

| Median Overall Survival | 34.1 months | 26.8 months | 0.760 (0.582-0.993) | 0.0438 |

Impact on Downstream Signaling Pathways

Dacomitinib's inhibition of EGFR and other HER family members leads to a significant reduction in the phosphorylation and activation of key downstream signaling molecules.

PI3K/AKT Pathway

The PI3K/AKT pathway is a critical regulator of cell survival and proliferation. Upon EGFR activation, PI3K is recruited to the plasma membrane, leading to the phosphorylation and activation of AKT. Dacomitinib effectively blocks this cascade. Studies have shown that treatment with dacomitinib leads to a marked decrease in the phosphorylation of AKT at Ser473.[2][5]

RAS-RAF-MEK-ERK (MAPK) Pathway

The RAS-RAF-MEK-ERK pathway is centrally involved in regulating cell growth, differentiation, and survival. EGFR activation triggers this pathway, leading to the phosphorylation and activation of ERK. Dacomitinib treatment has been demonstrated to significantly inhibit the phosphorylation of ERK at Thr202/Tyr204.[2][5]

Diagram 1: Dacomitinib's Inhibition of EGFR Signaling Pathways

Caption: Dacomitinib irreversibly inhibits EGFR, HER2, and HER4, blocking downstream PI3K/AKT and MAPK pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of dacomitinib on EGFR signaling pathways.

Western Blotting for Phosphorylated Proteins

This protocol is designed to detect changes in the phosphorylation status of EGFR, AKT, and ERK in response to dacomitinib treatment.

Diagram 2: Western Blotting Workflow

Caption: Key steps for analyzing protein phosphorylation via Western blotting.

Materials:

-

Lysis Buffer (RIPA buffer supplemented with protease and phosphatase inhibitor cocktails)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST)

-

Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-p-AKT (Ser473), anti-p-ERK (Thr202/Tyr204))

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cells with dacomitinib at desired concentrations and time points. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein).

Cell Viability (MTS) Assay

This assay is used to determine the cytotoxic effects of dacomitinib and to calculate its IC50 value.

Diagram 3: MTS Assay Workflow

Caption: Procedure for determining cell viability and IC50 using the MTS assay.

Materials:

-

96-well cell culture plates

-

Cell culture medium

-

Dacomitinib

-

MTS reagent (containing PES)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of dacomitinib. Include a vehicle-only control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.[6]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[6]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Assay (LanthaScreen™)

This assay is used to directly measure the inhibitory activity of dacomitinib on EGFR kinase.

Diagram 4: Kinase Assay Principle

Caption: Dacomitinib competes with a fluorescent tracer for binding to the kinase, leading to a decrease in FRET.

Materials:

-

Recombinant EGFR kinase

-

LanthaScreen™ Eu-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer

-

Kinase buffer

-

Dacomitinib

-

384-well plates

-

TR-FRET plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of dacomitinib. Prepare a mixture of the kinase and the Eu-labeled antibody. Prepare the tracer solution.

-

Assay Assembly: In a 384-well plate, add the dacomitinib dilutions, followed by the kinase/antibody mixture, and finally the tracer.

-

Incubation: Incubate the plate at room temperature for at least 1 hour, protected from light.

-

Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

-

Data Analysis: Calculate the emission ratio and plot it against the dacomitinib concentration to determine the IC50 value.

Conclusion

Dacomitinib is a potent, irreversible pan-HER inhibitor that effectively blocks the EGFR signaling network, primarily by inhibiting the PI3K/AKT and MAPK pathways. This comprehensive guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers and drug development professionals to further investigate and understand the intricate mechanisms of dacomitinib's action. The provided diagrams and structured data facilitate a clear and concise understanding of its impact on cancer cell signaling.

References

- 1. What is the mechanism of Dacomitinib? [synapse.patsnap.com]

- 2. Pan-EGFR Inhibitor Dacomitinib Resensitizes Paclitaxel and Induces Apoptosis via Elevating Intracellular ROS Levels in Ovarian Cancer SKOV3-TR Cells [mdpi.com]

- 3. selleckchem.com [selleckchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Evaluation of the Antitumor Activity of Dacomitinib in Models of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 4.2. Cell Viability Assay for Determining IC50 and Drug Synergy [bio-protocol.org]

The Structural Basis of Second-Generation EGFR Inhibitor Binding: A Technical Guide